Lipophilicity-Driven Permeability Advantage Over the Free Carboxylic Acid Analog
The ethyl ester exhibits a predicted clogP of 1.94, while the corresponding carboxylic acid (CAS 1260673-37-7) has clogP ≈ 0.83, a difference of +1.11 log units [1]. This increased lipophilicity correlates with improved passive membrane permeability and is consistent with the standard prodrug strategy where esterification of a carboxylic acid enhances oral absorption and blood–brain barrier penetration. No equivalent data are available for the methyl or tert-butyl esters.
| Evidence Dimension | Predicted lipophilicity (clogP) |
|---|---|
| Target Compound Data | clogP = 1.94 (ethyl ester) |
| Comparator Or Baseline | Free carboxylic acid (CAS 1260673-37-7): clogP ≈ 0.83 |
| Quantified Difference | ΔclogP = +1.11 |
| Conditions | In silico prediction using ChemAxon software; values retrieved from ZINC15 database. |
Why This Matters
For procurement in CNS or oral drug discovery programs, the ethyl ester offers intrinsically better permeability than the acid analog, reducing the need for additional prodrug optimization cycles.
- [1] ChemAxon. (2025). clogP values for ethyl 2-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)acetate and 2-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)acetic acid derived from ZINC15 entries. View Source
